REACTION_CXSMILES
|
[CH2:1]([S:5][C:6]1C=C[C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].BrC1[S:17]C(SCCCC)=CC=1.C([Li])CCC>>[CH2:1]([S:5][C:6]1[S:17][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(CCC)SC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
8.99 g
|
Type
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reactant
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Smiles
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BrC=1SC(=CC1)SCCCC
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Name
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|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
C(CCC)[Li]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A white solid was obtained
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Name
|
|
Type
|
|
Smiles
|
C(CCC)SC=1SC(=CC1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |